molecular formula C17H24BrN3O3 B248106 ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B248106
M. Wt: 398.3 g/mol
InChI Key: DWEWFSCXMVTBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a brominated phenyl group

Preparation Methods

The synthesis of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: Starting from ethylenediamine, the piperazine ring is formed through cyclization reactions.

    Introduction of the ethyl ester group: The piperazine ring is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group.

    Bromination of the phenyl group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling reaction: The brominated phenyl group is coupled with the piperazine derivative using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product.

Chemical Reactions Analysis

ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.

Scientific Research Applications

ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.

    Biological Studies: Researchers use this compound to study the interactions of piperazine derivatives with biological targets, aiding in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The brominated phenyl group may enhance the compound’s binding affinity to these receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:

    ETHYL 4- (4-BROMOPHENYL)-2-METHYLTHIAZOLE-5-CARBOXYLATE: This compound also contains a brominated phenyl group but differs in the presence of a thiazole ring instead of a piperazine ring.

    ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE: This compound features a brominated pyrrole ring and an ethyl ester group, differing in the heterocyclic structure.

    ETHYL 4- {3- [ (2-METHYLPHENYL)AMINO]-3-OXOPROPYL}-1-PIPERAZINECARBOXYLATE: This compound has a similar piperazine ring but differs in the substitution pattern on the phenyl group.

Properties

Molecular Formula

C17H24BrN3O3

Molecular Weight

398.3 g/mol

IUPAC Name

ethyl 4-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22)

InChI Key

DWEWFSCXMVTBNF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.